molecular formula C16H13NO2 B12607461 2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione CAS No. 647862-38-2

2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B12607461
CAS No.: 647862-38-2
M. Wt: 251.28 g/mol
InChI Key: RKCWZNFNIGPJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound that features an indole moiety fused with a cyclohexadiene structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the construction of the indole ring followed by the formation of the cyclohexadiene structure. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in ethanol or LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products

The major products formed from these reactions include quinones, reduced indole derivatives, and substituted indoles with various functional groups .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation . The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of signaling pathways like MAPK/ERK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its fused cyclohexadiene structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific reactivity and applications .

Properties

CAS No.

647862-38-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1H-indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H13NO2/c1-9-7-14(18)15(10(2)16(9)19)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,1-2H3

InChI Key

RKCWZNFNIGPJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)C)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.